molecular formula C16H18N4O4S2 B2936240 7-methyl-6-oxo-N-(4-sulfamoylbenzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396865-85-2

7-methyl-6-oxo-N-(4-sulfamoylbenzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2936240
CAS No.: 1396865-85-2
M. Wt: 394.46
InChI Key: BJTKNNMIFLBFJK-UHFFFAOYSA-N
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Description

7-methyl-6-oxo-N-(4-sulfamoylbenzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C16H18N4O4S2 and its molecular weight is 394.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Bromination and Diazo-Coupling of Pyridinethiones : This research focuses on the synthesis of compounds including pyridothiazines using both conventional and modern microwave techniques. The study highlights the efficient production of these compounds, which are of interest due to their valuable biological activities (Youssef, Azab, & Youssef, 2012).

Synthesis, Characterization, and Cytotoxicity : The creation of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives highlights a methodological approach to synthesizing compounds with potential cytotoxic activity against cancer cells (Hassan, Hafez, & Osman, 2014).

Advanced Synthesis Techniques

Microwave-Assisted Synthesis : This method is applied to create Tetrahydrobenzo[b]thiophene and Tetrahydrobenzothienopyrimidine Derivatives, showcasing an innovative approach to compound synthesis with enhanced efficiency and yield (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).

Monoamine Oxidase Inhibitory Activity : The study on 4,6‐dihydrobenzo[c]pyrano[2,3‐e][1,2]thiazine derivatives explores their synthesis and evaluation as monoamine oxidase inhibitors, offering insights into their potential therapeutic uses (Ahmad et al., 2019).

Antimicrobial and Anti-inflammatory Agents

Facile Synthesis and Antimicrobial Evaluation : This study presents the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, which have been evaluated as antimicrobial agents. The research emphasizes the potential of these compounds in medical applications (Darwish, 2014).

Anti-HIV Integrase Evaluation : The design and synthesis of 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives, including sulfamido, carboxylamido, benzimidazole, and benzothiazole substituents, were evaluated for HIV integrase inhibitory activity, signifying a targeted approach to antiviral therapy (Xu et al., 2009).

Properties

IUPAC Name

7-methyl-6-oxo-N-[(4-sulfamoylphenyl)methyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-10-6-19-16-20(15(10)22)8-12(9-25-16)14(21)18-7-11-2-4-13(5-3-11)26(17,23)24/h2-6,12H,7-9H2,1H3,(H,18,21)(H2,17,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTKNNMIFLBFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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